3-(2-Bromo-4-fluorobenzyl)oxetane
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Overview
Description
3-(2-Bromo-4-fluorobenzyl)oxetane is an organic compound that features a four-membered oxetane ring attached to a benzyl group substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorobenzyl)oxetane typically involves the reaction of 2-bromo-4-fluorobenzyl alcohol with an appropriate oxetane precursor. One common method involves the use of a base, such as sodium hydride, to deprotonate the alcohol, followed by nucleophilic substitution with an oxetane derivative . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-fluorobenzyl)oxetane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted oxetanes, benzyl derivatives, and various cyclic compounds depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(2-Bromo-4-fluorobenzyl)oxetane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, such as polymers and resins.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-fluorobenzyl)oxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-fluorobenzyl)oxetane
- 3-(2-Bromo-4-methylbenzyl)oxetane
- 3-(2-Bromo-4-chlorobenzyl)oxetane
Uniqueness
3-(2-Bromo-4-fluorobenzyl)oxetane is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H10BrFO |
---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
3-[(2-bromo-4-fluorophenyl)methyl]oxetane |
InChI |
InChI=1S/C10H10BrFO/c11-10-4-9(12)2-1-8(10)3-7-5-13-6-7/h1-2,4,7H,3,5-6H2 |
InChI Key |
UGYGUXVEOCRSCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)CC2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
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